N-(4-Sulfamoylphenyl)heptadecanamide
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Overview
Description
N-(4-Sulfamoylphenyl)heptadecanamide is a chemical compound with the molecular formula C23H40N2O3S. It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a heptadecanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylphenyl)heptadecanamide typically involves the reaction of sulfanilamide with heptadecanoic acid or its derivatives. One common method involves the condensation of sulfanilamide with heptadecanoic acid anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Sulfamoylphenyl)heptadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Primary and secondary amines.
Substitution: Nitro, halogenated, or other substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Sulfamoylphenyl)heptadecanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Similar in structure but contains a thiadiazole ring.
N-(4-Sulfamoylphenyl)acetamide: Contains a shorter acetamide chain instead of heptadecanamide.
Uniqueness
N-(4-Sulfamoylphenyl)heptadecanamide is unique due to its long heptadecanamide chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to shorter-chain analogs .
Properties
CAS No. |
109357-83-7 |
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Molecular Formula |
C23H40N2O3S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)heptadecanamide |
InChI |
InChI=1S/C23H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(26)25-21-17-19-22(20-18-21)29(24,27)28/h17-20H,2-16H2,1H3,(H,25,26)(H2,24,27,28) |
InChI Key |
LXNDISOJULJLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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